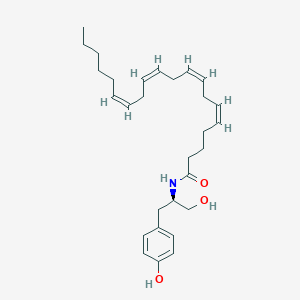

OMDM-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H43NO3 |

|---|---|

Molecular Weight |

453.7 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(33)30-27(25-31)24-26-20-22-28(32)23-21-26/h6-7,9-10,12-13,15-16,20-23,27,31-32H,2-5,8,11,14,17-19,24-25H2,1H3,(H,30,33)/b7-6-,10-9-,13-12-,16-15-/t27-/m1/s1 |

InChI Key |

WQJKKJKZACFUAR-VEJNOCSESA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Oxymercuration-Demercuration: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymercuration-demercuration is a powerful and widely utilized method in organic synthesis for the hydration of alkenes to produce alcohols. This two-step process offers a significant advantage over acid-catalyzed hydration by proceeding without carbocation rearrangements, thus providing a predictable and regioselective route to Markovnikov alcohols. This technical guide provides an in-depth exploration of the core mechanism of the oxymercuration-demercuration reaction, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. The discussion encompasses the formation and role of the mercurinium ion intermediate, the stereochemistry of the addition, and the free-radical nature of the demercuration step. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who employ this reaction in their synthetic endeavors.

Introduction

The synthesis of alcohols from alkenes is a fundamental transformation in organic chemistry. While acid-catalyzed hydration is a common method, it is often plagued by carbocation rearrangements, leading to mixtures of products. Oxymercuration-demercuration provides a reliable alternative, affording the Markovnikov addition of water across a double bond with high regioselectivity and without skeletal rearrangements.[1] The reaction is a two-step process: first, the alkene is treated with a mercury(II) salt, typically mercuric acetate (B1210297) (Hg(OAc)₂), in an aqueous solvent to form a stable organomercury intermediate.[2] This intermediate is then subsequently reduced, usually with sodium borohydride (B1222165) (NaBH₄), to yield the corresponding alcohol.[3]

The Core Mechanism: A Two-Step Process

The overall transformation of an alkene to an alcohol via oxymercuration-demercuration can be represented as follows:

The reaction proceeds through two distinct stages: oxymercuration and demercuration.

Step 1: Oxymercuration - Formation of the Mercurinium Ion

The first step, oxymercuration, involves the electrophilic addition of the mercury(II) species to the alkene. The π-bond of the alkene attacks the electrophilic mercury atom of mercuric acetate, leading to the formation of a cyclic, three-membered intermediate known as a mercurinium ion .[2] This intermediate is analogous to the halonium ion formed during the halogenation of alkenes.[2]

The formation of the bridged mercurinium ion is a key feature of this reaction. It stabilizes the positive charge and, crucially, prevents the formation of a discrete carbocation. This preclusion of a carbocation intermediate is the reason why skeletal rearrangements, which are common in acid-catalyzed hydration, are not observed in oxymercuration.

The mercurinium ion, while bridged, does not have a symmetrical distribution of positive charge. The carbon atom that is more substituted bears a greater partial positive charge, as this allows for better stabilization of the charge by hyperconjugation and inductive effects. This can be represented by resonance structures where the positive charge resides on one of the carbon atoms. The resonance contributor with the positive charge on the more substituted carbon is more significant.

Consequently, the subsequent nucleophilic attack by a water molecule occurs at the more substituted carbon atom, leading to the Markovnikov regioselectivity of the addition. The reaction is highly regioselective, with yields of the Markovnikov alcohol typically exceeding 90%.

The nucleophilic attack by water on the mercurinium ion occurs from the side opposite to the bulky mercury-containing group, in an SN2-like fashion. This results in an anti-addition of the hydroxyl (-OH) and the acetoxymercuri (-HgOAc) groups across the double bond. This stereochemical outcome is a direct consequence of the bridged nature of the mercurinium ion intermediate.

After the nucleophilic attack, a proton transfer to a solvent molecule (water) yields the neutral organomercury alcohol intermediate.

Step 2: Demercuration - Reduction of the Organomercury Intermediate

The second step of the overall process is the demercuration, which involves the reductive cleavage of the carbon-mercury bond. This is most commonly achieved by treatment with sodium borohydride (NaBH₄) in a basic aqueous solution. The demercuration step replaces the -HgOAc group with a hydrogen atom.

The mechanism of this reduction is believed to proceed through a free-radical pathway . This is a key distinction from the ionic mechanism of the oxymercuration step.

A more detailed proposed mechanism for the radical demercuration is as follows:

-

Hydride attack on mercury: A hydride ion (H⁻) from NaBH₄ attacks the mercury atom, displacing the acetate and forming an unstable organomercury hydride (R-Hg-H).

-

Homolytic cleavage: The weak C-Hg bond undergoes homolytic cleavage to generate an alkyl radical (R•) and a mercury hydride radical (•HgH).

-

Hydrogen atom transfer: The alkyl radical abstracts a hydrogen atom from the mercury hydride radical (or another hydrogen source) to form the final alkane product and elemental mercury (Hg⁰).

The free-radical nature of the demercuration step has important stereochemical consequences. The intermediate alkyl radical is typically sp² hybridized or rapidly inverting sp³ hybridized, which leads to a loss of stereochemical information at the carbon atom bearing the mercury. Therefore, while the oxymercuration step is stereospecific (anti-addition), the overall oxymercuration-demercuration reaction is often not stereospecific because of the non-stereospecific nature of the demercuration. This can result in a mixture of syn and anti addition products.

Quantitative Data and Experimental Evidence

Regioselectivity and Yields

The Markovnikov regioselectivity of oxymercuration-demercuration is generally very high. For terminal alkenes, the formation of the secondary alcohol is strongly favored over the primary alcohol.

| Alkene | Major Product | Minor Product | Yield of Major Product |

| 1-Hexene | 2-Hexanol | 1-Hexanol | >95% |

| Styrene | 1-Phenylethanol | 2-Phenylethanol | >98% |

Note: Yields are representative and can vary based on specific reaction conditions.

Relative Rates of Oxymercuration

The rate of the oxymercuration reaction is influenced by the structure of the alkene. Increased substitution at the double bond, which stabilizes the partial positive charge in the mercurinium ion, generally leads to a faster reaction.

| Alkene | Relative Rate |

| 1-Pentene | 10.2 |

| 2-Methyl-1-butene | 65.8 |

| 2,3-Dimethyl-1-butene | 2.3 |

| cis-2-Pentene | 2.6 |

| trans-2-Pentene | 0.6 |

| Cyclopentene | 15.6 |

| Cyclohexene | 27.4 |

Data adapted from H.C. Brown and P.J. Geoghegan, J. Am. Chem. Soc. 1967, 89, 1522-1524.

Spectroscopic Evidence for the Mercurinium Ion

Direct observation of the mercurinium ion has been challenging due to its transient nature. However, NMR spectroscopy has provided compelling evidence for its existence. In 1967, Saito and Matsuo reported the ¹H NMR spectrum of the ethylene-mercury(II) complex in an aqueous solution of mercuric nitrate. They observed satellite peaks due to coupling with the ¹⁹⁹Hg isotope (I=1/2, 16.87% abundance), confirming the presence of a C-Hg bond. The chemical shifts and coupling constants were consistent with a π-complex structure rather than a classical carbocation.

Experimental Protocols

General Procedure for the Oxymercuration-Demercuration of an Alkene

Caution: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Oxymercuration:

-

To a solution of mercuric acetate (1.1 equivalents) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water, the alkene (1.0 equivalent) is added at room temperature.

-

The reaction mixture is stirred vigorously for 15-30 minutes. The disappearance of the starting alkene can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Demercuration:

-

The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide (B78521) (typically 3 M) is added, followed by the slow, portion-wise addition of a solution of sodium borohydride (0.5 equivalents) in the same basic solution.

-

The mixture is stirred for 1-3 hours at room temperature. The formation of a black precipitate of elemental mercury is indicative of the reaction's progress.

-

The reaction is quenched by the addition of a saturated aqueous solution of potassium carbonate.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude alcohol product can be purified by distillation or column chromatography.

Example Protocol: Synthesis of 1-Phenylethanol from Styrene

Oxymercuration:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, mercuric acetate (3.19 g, 10 mmol) is dissolved in a mixture of 50 mL of THF and 50 mL of water.

-

Styrene (1.04 g, 10 mmol) is added to the stirred solution.

-

The reaction is stirred at room temperature for 30 minutes.

Demercuration:

-

The flask is cooled in an ice bath, and 10 mL of 3 M NaOH is added.

-

A solution of sodium borohydride (0.19 g, 5 mmol) in 10 mL of 3 M NaOH is added dropwise over 10 minutes.

-

The ice bath is removed, and the mixture is stirred for 1 hour at room temperature.

-

The mixture is saturated with solid potassium carbonate.

-

The organic layer is separated, and the aqueous layer is extracted with two 25 mL portions of diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 1-phenylethanol.

-

Purification by vacuum distillation affords the pure product.

Conclusion

The oxymercuration-demercuration reaction is a cornerstone of modern organic synthesis, providing a reliable and predictable method for the Markovnikov hydration of alkenes. Its key mechanistic features—the formation of a bridged mercurinium ion that prevents carbocation rearrangements and the subsequent non-stereospecific radical demercuration—have been well-established through extensive experimental and spectroscopic studies. For researchers in drug development and other areas of chemical science, a thorough understanding of this mechanism is crucial for its effective application in the synthesis of complex molecules. While the toxicity of mercury reagents necessitates careful handling, the high yields and predictable outcomes of this reaction ensure its continued importance in the synthetic chemist's toolkit.

References

An In-depth Technical Guide to the Oxymercuration-Demercuration of Alkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxymercuration-demercuration reaction is a cornerstone of modern organic synthesis, providing a reliable and highly regioselective method for the hydration of alkenes. This two-step process facilitates the Markovnikov addition of water across a carbon-carbon double bond to yield alcohols, crucially avoiding the carbocation rearrangements often associated with acid-catalyzed hydration. The reaction proceeds through a stable cyclic mercurinium ion intermediate, ensuring predictable product formation. Subsequent demercuration with sodium borohydride (B1222165) replaces the organomercurial group with a hydrogen atom. This guide provides a comprehensive overview of the reaction mechanism, stereochemistry, quantitative outcomes, and a detailed experimental protocol for its application.

Core Concepts and Mechanism

The oxymercuration-demercuration of alkenes is a two-stage electrophilic addition reaction. Its primary advantage lies in its ability to produce Markovnikov alcohols with high yields, typically exceeding 90%, without the skeletal rearrangements that can plague other hydration methods.[1][2][3]

Stage 1: Oxymercuration

The reaction is initiated by the electrophilic attack of the mercuric acetate (B1210297) species, Hg(OAc)₂, on the alkene's π-bond. This forms a three-membered cyclic intermediate known as a mercurinium ion.[4][5] This bridged structure is key to the reaction's predictability, as it prevents the formation of a discrete carbocation and thus averts any potential for molecular rearrangement.

A nucleophile, typically water from the aqueous solvent, then attacks the more substituted carbon of the mercurinium ion. This regioselectivity is dictated by the fact that the more substituted carbon can better stabilize the partial positive charge in the transition state. The attack occurs from the face opposite the mercurinium bridge, resulting in a net anti-addition of the hydroxyl (-OH) and acetoxymercury (-HgOAc) groups across the double bond.

Stage 2: Demercuration

The resulting organomercury intermediate is rarely isolated. Instead, it is treated in situ with a reducing agent, typically sodium borohydride (NaBH₄) in a basic medium. This demercuration step reductively cleaves the carbon-mercury bond and replaces it with a carbon-hydrogen bond. The mechanism of this step is understood to proceed through a free-radical intermediate and is not stereospecific, which means any stereochemistry established in the first step at the carbon bearing the mercury is scrambled.

Reaction Schematics and Pathways

The logical progression of the oxymercuration-demercuration reaction can be visualized through its mechanistic pathway.

Caption: The reaction mechanism proceeds via a stable mercurinium ion.

Quantitative Data Summary

The oxymercuration-demercuration reaction is highly efficient for a wide range of alkene substrates, including mono-, di-, tri-, and tetra-substituted olefins. The following table summarizes representative yields, demonstrating the reaction's reliability.

| Alkene Substrate | Product | Reaction Time (Oxymercuration) | Yield (%) |

| 1-Hexene (B165129) | 2-Hexanol | 2 min | 96 |

| 1-Octene | 2-Octanol | 2 min | 95 |

| Styrene | 1-Phenylethanol | 2 min | 94 |

| Cyclohexene | Cyclohexanol | 2 min | 96 |

| 2-Methyl-1-pentene | 2-Methyl-2-pentanol | 2 min | 95 |

| 2,4,4-Trimethyl-1-pentene | 2,4,4-Trimethyl-2-pentanol | 10 min | 93 |

| 1-Methylcyclohexene | 1-Methylcyclohexanol | 2 min | 97 |

Data sourced from the foundational work by H.C. Brown and P.J. Geoghegan, Jr.

Detailed Experimental Protocols

The following protocols are adapted from the established, mild procedure for the Markovnikov hydration of alkenes.

General Experimental Workflow

A standardized workflow ensures reproducibility and high yields.

Caption: A typical workflow for oxymercuration-demercuration.

Protocol for the Hydration of 1-Hexene

This procedure is representative for the conversion of a terminal alkene to the corresponding secondary alcohol.

Reagents:

-

Mercuric Acetate [Hg(OAc)₂] (3.19 g, 10 mmol)

-

Deionized Water (10 mL)

-

Tetrahydrofuran (THF) (10 mL)

-

1-Hexene (0.84 g, 10 mmol)

-

3.0 M Sodium Hydroxide (NaOH) solution (10 mL)

-

0.5 M Sodium Borohydride (NaBH₄) in 3.0 M NaOH (10 mL)

Procedure:

-

Oxymercuration: A 100-mL flask equipped with a magnetic stirrer is charged with mercuric acetate (10 mmol) and water (10 mL). Tetrahydrofuran (10 mL) is added, followed by 1-hexene (10 mmol). The mixture is stirred at room temperature (approx. 25°C) for 2 minutes, at which point the initial yellow color of the mercuric salt disappears, indicating the completion of the oxymercuration stage.

-

Demercuration: To the flask, 10 mL of 3.0 M NaOH is added, followed by the slow addition of 10 mL of a 0.5 M solution of sodium borohydride in 3.0 M NaOH.

-

Workup: The reduction is typically instantaneous. Elemental mercury will precipitate as a small globule. The aqueous layer is saturated with sodium chloride to facilitate separation. The upper organic layer containing the product is separated, dried over anhydrous magnesium sulfate, and analyzed. Gas chromatography analysis of the organic layer indicates a 96% yield of 2-hexanol, with no detectable 1-hexanol.

Conclusion

The oxymercuration-demercuration reaction remains an indispensable tool in organic synthesis for its high efficiency, operational simplicity, and, most importantly, its predictable Markovnikov regioselectivity without carbocation rearrangement. Its tolerance for a variety of alkene structures makes it a versatile method for the synthesis of alcohols, which are critical intermediates in pharmaceutical and materials science research. While the toxicity of mercury compounds necessitates careful handling and disposal, the reliability and high yields of this procedure ensure its continued relevance in the synthetic chemist's toolkit.

References

Stereochemistry of the Oxymercuration-Demercuration Reaction: A Technical Guide

A-Level

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxymercuration-demercuration reaction is a cornerstone of organic synthesis for the Markovnikov hydration of alkenes, prized for its ability to circumvent the carbocation rearrangements often plaguing acid-catalyzed methods.[1][2][3] This technical guide provides an in-depth analysis of the reaction's stereochemical course. It delineates the two distinct mechanistic stages: a stereospecific anti-addition during the initial oxymercuration step, followed by a non-stereospecific radical reduction in the demercuration step. This dichotomy dictates the final stereochemical outcome, which is often a mixture of diastereomers. This document presents the underlying mechanistic principles, quantitative data from stereochemical studies, a detailed experimental protocol, and discusses the implications for complex molecule synthesis in fields such as drug development.

Introduction: A Tale of Two Steps

The overall transformation of an alkene to an alcohol via oxymercuration-demercuration involves the net addition of water across the double bond. The reaction is highly regioselective, consistently yielding the Markovnikov product where the hydroxyl group adds to the more substituted carbon of the alkene.[1][4] This selectivity arises because the reaction avoids the formation of a discrete carbocation, thus preventing rearrangements.

The stereochemical narrative of this reaction is uniquely divided between its two sequential steps:

-

Oxymercuration: The alkene reacts with mercuric acetate (B1210297), Hg(OAc)₂, in the presence of a nucleophile (typically water) to form a stable organomercury intermediate. This step is stereospecific.

-

Demercuration: The organomercury intermediate is reduced, typically with sodium borohydride (B1222165) (NaBH₄), to replace the mercury-containing group with a hydrogen atom. This step is generally not stereospecific.

Understanding the stereochemical consequences of each step is critical for predicting and controlling the three-dimensional structure of the product, a paramount concern in the synthesis of chiral molecules and active pharmaceutical ingredients.

The Oxymercuration Step: A Stereospecific anti-Addition

The first stage of the reaction dictates the initial stereochemistry. The electrophilic mercury(II) species reacts with the alkene's π-bond to form a cyclic, three-membered mercurinium ion intermediate. This bridged structure is analogous to the halonium ions seen in halogenation reactions and is key to the reaction's stereochemical fidelity.

The key features of this step are:

-

Prevention of Rearrangements: The bridged mercurinium ion prevents the formation of an open carbocation, thereby precluding hydride or alkyl shifts.

-

anti-Addition: The nucleophile (water) attacks the mercurinium ion from the face opposite to the bulky mercury bridge. This backside attack occurs at the more substituted carbon, which bears a greater partial positive charge. The result is a clean anti-addition of the –OH and –HgOAc groups across the former double bond.

For cyclic alkenes where bond rotation is restricted, this anti-addition is readily observable. For example, the oxymercuration of cyclohexene (B86901) exclusively yields the trans-adduct.

Caption: Mechanism of the stereospecific anti-addition in the oxymercuration step.

The Demercuration Step: Radical-Mediated Loss of Stereointegrity

The second step involves the reductive cleavage of the carbon-mercury bond. The most common reagent for this transformation is sodium borohydride (NaBH₄) in a basic aqueous solution. The mechanism of this step is widely accepted to proceed through a radical pathway.

-

NaBH₄ donates a hydride to the mercury atom, leading to an unstable organomercury hydride.

-

This intermediate undergoes homolytic cleavage of the C–Hg bond to generate an alkyl radical and elemental mercury (Hg⁰).

-

The alkyl radical then abstracts a hydrogen atom from the solvent or another hydride source to yield the final alcohol product.

Crucially, the alkyl radical intermediate is typically sp²-hybridized and planar (or rapidly inverting sp³-hybridized). As a result, the hydrogen atom can be delivered to either face of the radical. This leads to a scrambling of the stereocenter at the carbon that was bonded to mercury. Therefore, any stereochemical information established at that carbon during the anti-addition step is lost.

Caption: Radical mechanism of the non-stereospecific demercuration step.

Overall Stereochemical Outcome and Quantitative Data

The overall stereochemistry of the oxymercuration-demercuration reaction is the sum of its parts: a stereospecific anti-addition followed by a non-stereospecific reduction. While the relationship between the newly introduced –OH group and adjacent substituents is fixed in the first step, the stereochemistry of the C–H bond formed in the second step is variable.

This leads to the following generalizations:

-

For acyclic alkenes that generate a new stereocenter at the carbon bearing the hydroxyl group, the anti-addition pathway is followed.

-

If a second stereocenter is created at the carbon that bonds to hydrogen, a mixture of diastereomers will be formed due to the radical nature of the demercuration step.

The diastereomeric ratio can be influenced by steric hindrance in the radical intermediate, but often approaches 1:1.

| Substrate | Product(s) | Diastereomeric Ratio (syn:anti) | Reference |

| cis-2-Butene | 2-Butanol | N/A (Achiral product) | General Knowledge |

| trans-2-Butene | 2-Butanol | N/A (Achiral product) | General Knowledge |

| 1-Methylcyclohexene | 1-Methylcyclohexanol | N/A (Single product) | |

| 4-tert-Butylcyclohexene | trans-4-tert-Butylcyclohexanol & cis-4-tert-Butylcyclohexanol | Slight preference for cis product | |

| Norbornene | exo-Norborneol | >99.5% exo |

Note: The terms syn and anti in the table refer to the final relationship between the -OH and -H groups added across the double bond. The high stereoselectivity in the case of norbornene is an exception, often attributed to steric hindrance directing the approach of the hydride reagent.

Detailed Experimental Protocol: Oxymercuration-Demercuration of 1-Hexene (B165129)

This protocol is a representative example of the procedure. Caution: Mercury compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment and work in a well-ventilated fume hood.

Objective: To synthesize 2-hexanol (B165339) from 1-hexene.

Reagents:

-

Mercuric acetate [Hg(OAc)₂] (3.19 g, 10 mmol)

-

Deionized water (10 mL)

-

Tetrahydrofuran (THF), reagent grade (10 mL)

-

1-Hexene (0.84 g, 10 mmol)

-

3 M Sodium hydroxide (B78521) (NaOH) solution (10 mL)

-

0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH (10 mL)

Procedure:

-

Oxymercuration: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in 10 mL of water and 10 mL of THF.

-

Stir the solution at room temperature until the mercuric acetate has completely dissolved.

-

Add 1-hexene to the solution dropwise over 5 minutes.

-

Continue to stir the reaction mixture at room temperature for 30 minutes. The formation of the organomercury intermediate is often indicated by the disappearance of a yellow color.

-

Demercuration: Cool the flask in an ice bath.

-

Slowly add 10 mL of 3 M NaOH solution.

-

While stirring vigorously, add 10 mL of the 0.5 M NaBH₄ solution dropwise. A black precipitate of elemental mercury (Hg⁰) will form immediately.

-

After the addition is complete, allow the mixture to stir for an additional 60 minutes at room temperature to ensure complete reduction.

-

Workup and Isolation: Decant the supernatant liquid away from the precipitated mercury.

-

Transfer the liquid to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-hexanol can be purified by fractional distillation if necessary.

Caption: A typical experimental workflow for the oxymercuration-demercuration reaction.

Conclusion and Relevance in Drug Development

The oxymercuration-demercuration reaction provides a reliable method for Markovnikov hydration of alkenes without skeletal rearrangements. Its primary stereochemical feature is the stereospecific anti-addition of the hydroxyl and mercurial groups. However, the subsequent non-stereospecific demercuration step limits its utility for controlling the stereochemistry at the adjacent carbon.

In drug development, where precise control of all stereocenters is often non-negotiable, this limitation is significant. Nevertheless, the reaction remains a valuable tool in scenarios where:

-

An alkene must be hydrated without rearrangement.

-

The carbon undergoing demercuration is not a stereocenter.

-

The diastereomers formed are separable, or the desired diastereomer is formed in sufficient excess due to substrate control.

For the synthesis of complex chiral molecules, alternative stereospecific reactions (e.g., hydroboration-oxidation for syn-hydration or asymmetric dihydroxylation) are often preferred. However, a thorough understanding of the stereochemical nuances of classic reactions like oxymercuration-demercuration remains essential for the modern synthetic chemist.

References

Formation of the Mercurinium Ion Intermediate in Oxymercuration-Demercuration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxymercuration-demercuration (OMDM) reaction is a cornerstone of synthetic organic chemistry, providing a reliable and regioselective method for the Markovnikov hydration of alkenes without the carbocation rearrangements that often plague acid-catalyzed methods. Central to this transformation is the formation of a cyclic mercurinium ion intermediate. This guide provides an in-depth technical overview of the formation, structure, and reactivity of this key intermediate. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflow to support researchers in the application and understanding of this important reaction.

Introduction

The addition of water across a carbon-carbon double bond to form an alcohol is a fundamental transformation in organic synthesis. While acid-catalyzed hydration is a common method, it is often complicated by carbocation rearrangements, leading to mixtures of products. The oxymercuration-demercuration (OMDM) reaction offers a superior alternative for achieving Markovnikov's addition of water to a wide range of alkenes with high predictability and yields.[1][2] The reaction proceeds in two distinct steps: an initial oxymercuration of the alkene with a mercury(II) salt, typically mercuric acetate (B1210297) [Hg(OAc)₂], in an aqueous solvent, followed by a demercuration step where the organomercury intermediate is reduced, usually with sodium borohydride (B1222165) (NaBH₄).[3]

The key to the OMDM reaction's success lies in the formation of a three-membered cyclic mercurinium ion intermediate during the oxymercuration step.[4] This intermediate prevents the formation of a discrete carbocation, thereby precluding rearrangements.[5] This guide will delve into the intricacies of the mercurinium ion's formation, supported by quantitative data and detailed experimental procedures.

The Mercurinium Ion: Formation and Mechanism

The first step of the OMDM reaction is the electrophilic attack of the mercuric acetate on the alkene's π-bond. The Hg(OAc)₂ dissociates to a small extent to form the electrophilic species +HgOAc. The alkene's π electrons attack this electrophile, and simultaneously, a lone pair of electrons from the mercury atom attacks one of the alkene carbons, forming a three-membered ring known as the mercurinium ion.

This bridged structure is analogous to the halonium ions formed during the halogenation of alkenes. The positive charge is delocalized over the mercury atom and the two carbon atoms of the former double bond. Resonance structures can be drawn with a partial positive charge on the more substituted carbon atom, which explains the subsequent regioselective attack by the nucleophile (water).

The nucleophilic attack of a water molecule proceeds from the side opposite to the bulky mercury bridge (anti-addition). This backside attack occurs at the more substituted carbon atom, as it can better stabilize the partial positive charge. Subsequent deprotonation of the resulting oxonium ion by an acetate ion or water molecule yields a stable organomercurial alcohol.

The final demercuration step involves the reduction of the C-Hg bond with sodium borohydride. This process is generally considered to proceed through a radical mechanism and is not stereospecific.

Signaling Pathway Diagram

Caption: Reaction mechanism of Oxymercuration-Demercuration.

Data Presentation

Relative Rates of Oxymercuration

The rate of the oxymercuration reaction is influenced by the structure of the alkene. Generally, more nucleophilic, electron-rich alkenes react faster. The substitution pattern of the alkene also plays a significant role.

| Alkene | Structure | Relative Reactivity |

| 2-Methyl-1-pentene | CH₂=C(CH₃)(CH₂CH₂CH₃) | 1000 |

| 1-Hexene | CH₂=CHCH₂CH₂CH₂CH₃ | 100 |

| 4-Methoxy-1-butene | CH₂=CHCH₂OMe | 31.8 |

| 2,3-Dimethyl-2-butene | C(CH₃)₂=C(CH₃)₂ | 25.8 |

| 4-Chloro-1-butene | CH₂=CHCH₂Cl | 2.4 |

Data sourced from J. Am. Chem. Soc. 1989, 111, 1414-1418.

Product Yields

The OMDM reaction is known for its high yields across a variety of alkene substrates.

| Alkene | Product | Yield (%) |

| 1-Methylcyclohexene | 1-Methylcyclohexanol | 70-75 |

| 1-Hexene | 2-Hexanol | ~96 |

| Styrene | 1-Phenylethanol | ~95 |

| Cyclohexene | Cyclohexanol | ~93 |

| (Z)-3-Hexene | 3-Hexanol | ~98 |

Yields are approximate and can vary based on specific reaction conditions.

Spectroscopic Evidence for the Mercurinium Ion

The existence of the mercurinium ion has been confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. In low-nucleophilicity "superacid" media, these intermediates can be long-lived enough for detailed characterization.

| Mercurinium Ion | 13C NMR Chemical Shift (δ, ppm) | 199Hg NMR Chemical Shift (δ, ppm) |

| Ethylenemercurinium | 85.1 | -1332 |

| Cyclohexenemercurinium | Olefinic C: 151.7, β-C: 28.35, γ-C: 20.95 | -1385 |

Data sourced from PNAS 1977, 74, 2, 432-434. Chemical shifts are referenced to dimethylmercury. The significant downfield shift of the olefinic carbons in the 13C NMR spectrum is indicative of the positive charge distribution on the carbon atoms within the mercurinium ion ring.

Experimental Protocols

Synthesis of Mercuric Acetate

Mercuric acetate can be prepared by the reaction of mercuric oxide with acetic acid.

Materials:

-

Mercuric oxide (HgO)

-

Glacial acetic acid (CH₃COOH)

Procedure:

-

In a fume hood, carefully add mercuric oxide to a flask containing glacial acetic acid.

-

Gently heat the mixture with stirring until the mercuric oxide has completely dissolved.

-

Allow the solution to cool, which will cause the mercuric acetate to crystallize.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold acetic acid.

-

Dry the crystals in a desiccator. The reaction is as follows: HgO + 2 CH₃COOH → Hg(CH₃COO)₂ + H₂O.

Preparation of Sodium Borohydride Solution

A stable solution of sodium borohydride for the demercuration step is typically prepared in an aqueous base.

Materials:

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Procedure:

-

Prepare a 3 M solution of sodium hydroxide in distilled water.

-

Cool the NaOH solution in an ice-water bath.

-

Slowly and carefully add solid sodium borohydride to the cold NaOH solution with stirring until the desired concentration (e.g., 0.5 M) is reached. The basic solution helps to suppress the hydrolysis of the borohydride.

Oxymercuration-Demercuration of 1-Methylcyclohexene

The following procedure is adapted from Organic Syntheses.

Materials:

-

Mercuric acetate (95.7 g, 0.300 mol)

-

Water (300 mL)

-

Diethyl ether (300 mL)

-

1-Methylcyclohexene (28.8 g, 0.300 mol)

-

6 N Sodium hydroxide solution (150 mL)

-

0.5 M Sodium borohydride in 3 N sodium hydroxide (300 mL)

-

Magnesium sulfate (B86663) (for drying)

Procedure:

-

Oxymercuration: In a 3-L, three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve mercuric acetate in water. Add diethyl ether to the solution. While stirring vigorously, add 1-methylcyclohexene. Continue stirring for 30 minutes at room temperature.

-

Demercuration: Add the 6 N sodium hydroxide solution to the reaction mixture. Cool the flask in an ice bath and add the sodium borohydride solution at a rate that maintains the temperature at or below 25°C.

-

Workup: Stir the mixture at room temperature for 2 hours, during which time elemental mercury will precipitate. Separate the supernatant liquid from the mercury. Separate the ether layer and extract the aqueous layer with two portions of diethyl ether.

-

Isolation: Combine the ether extracts, dry over magnesium sulfate, and distill to obtain 1-methylcyclohexanol.

Experimental Workflow

The general workflow for an OMDM reaction can be visualized as follows:

Caption: A typical experimental workflow for an OMDM reaction.

Conclusion

The formation of the mercurinium ion intermediate is the defining feature of the oxymercuration-demercuration reaction, enabling the highly regioselective and reliable synthesis of Markovnikov alcohols from alkenes without the issue of carbocation rearrangements. This technical guide has provided a comprehensive overview of this critical intermediate, including its formation mechanism, supporting quantitative data, and detailed experimental protocols. The provided visualizations of the reaction pathway and experimental workflow serve to further clarify the theoretical and practical aspects of this important synthetic tool. For researchers in organic synthesis and drug development, a thorough understanding of the principles and procedures outlined herein is invaluable for the effective application of the OMDM reaction.

References

- 1. Hydration of Alkenes: Oxymercuration | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 4. Ch 14: Hydration of Alkenes using Hg [chem.ucalgary.ca]

- 5. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Oxymercuration of Alkynes for the Synthesis of Ketones

For Researchers, Scientists, and Drug Development Professionals

The oxymercuration of alkynes is a powerful and regioselective method for the hydration of carbon-carbon triple bonds to afford ketones. This reaction proceeds via a mercurinium ion intermediate, follows Markovnikov's rule, and avoids the carbocation rearrangements often observed in acid-catalyzed hydrations. This technical guide provides a comprehensive overview of the reaction, including its mechanism, quantitative data on yields, detailed experimental protocols, and visual representations of the key processes.

Core Concepts and Reaction Mechanism

The oxymercuration of alkynes typically employs a mercury(II) salt, such as mercuric sulfate (B86663) (HgSO₄), in the presence of aqueous acid (e.g., sulfuric acid, H₂SO₄)[1][2]. The reaction is initiated by the electrophilic attack of the mercuric ion on the alkyne, forming a cyclic mercurinium ion intermediate. This intermediate is then attacked by a water molecule in a regioselective manner, with the water molecule adding to the more substituted carbon of the original triple bond (Markovnikov's rule)[1][3].

Subsequent deprotonation of the resulting oxonium ion yields an organomercury enol. Under the acidic reaction conditions, the mercury is replaced by a proton to give a neutral enol intermediate and regenerate the mercury(II) catalyst[3]. The enol, being the less stable tautomer, rapidly undergoes keto-enol tautomerization to yield the final ketone product. A key advantage of this method is the avoidance of discrete carbocation intermediates, thus preventing skeletal rearrangements that can lead to product mixtures in other hydration methods.

Quantitative Data Presentation

The oxymercuration of alkynes is a high-yielding reaction for a variety of substrates. Terminal alkynes are reliably converted to methyl ketones, while symmetrical internal alkynes produce a single ketone. Unsymmetrical internal alkynes, however, can lead to a mixture of regioisomeric ketones. The following table summarizes the yields for the oxymercuration of various alkynes.

| Alkyne Substrate | Product(s) | Yield (%) | Reference |

| 1-Hexyne (B1330390) | 2-Hexanone | 91 | J. Am. Chem. Soc. 1971, 93, 12, 3089-3094 |

| Phenylacetylene (B144264) | Acetophenone (B1666503) | 92 | J. Org. Chem. 1977, 42 (11), pp 2053–2055 |

| 1-Octyne | 2-Octanone | 85 | Synthesis 2008, (2), 241-244 |

| Diphenylacetylene | Desoxybenzoin | 95 | J. Org. Chem. 1983, 48 (1), pp 113–114 |

| 2-Hexyne | 2-Hexanone and 3-Hexanone | Mixture | |

| Cyclodecyne | Cyclodecanone | Good | J. Org. Chem. 1979, 44 (22), pp 3861–3866 |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in a research and development setting. Below are representative experimental protocols for the oxymercuration of a terminal and an internal alkyne.

1. Synthesis of 2-Hexanone from 1-Hexyne

This procedure is adapted from established methods for the hydration of terminal alkynes.

-

Materials:

-

1-Hexyne (1.00 g, 12.2 mmol)

-

Mercuric sulfate (HgSO₄, 0.36 g, 1.22 mmol)

-

Concentrated sulfuric acid (H₂SO₄, 0.5 mL)

-

Water (20 mL)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add water (20 mL) and concentrated sulfuric acid (0.5 mL).

-

Carefully add mercuric sulfate (0.36 g) to the acidic solution and stir until it dissolves.

-

Add 1-hexyne (1.00 g) to the reaction mixture.

-

Heat the mixture to reflux (approximately 60-70 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation to yield 2-hexanone.

-

2. Synthesis of Acetophenone from Phenylacetylene

This protocol is based on the efficient conversion of phenylacetylene to acetophenone.

-

Materials:

-

Phenylacetylene (1.02 g, 10.0 mmol)

-

Mercuric(II) oxide (red, HgO, 0.22 g, 1.0 mmol)

-

Trifluoroacetic acid (CF₃COOH, 1.5 mL)

-

Dichloromethane (B109758) (CH₂Cl₂, 20 mL)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 50 mL round-bottom flask, suspend red mercuric(II) oxide (0.22 g) in dichloromethane (10 mL).

-

Add trifluoroacetic acid (1.5 mL) to the suspension and stir for 10 minutes at room temperature.

-

Add a solution of phenylacetylene (1.02 g) in dichloromethane (10 mL) to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with water (20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude acetophenone can be purified by column chromatography on silica (B1680970) gel or by distillation.

-

Mandatory Visualizations

The following diagrams illustrate the key aspects of the oxymercuration of alkynes.

Caption: Reaction mechanism of the oxymercuration of an alkyne to a ketone.

Caption: A general experimental workflow for the oxymercuration of alkynes.

Caption: Logical relationship between alkyne structure and product outcome.

References

The Enigmatic OMDM Reaction: A Review of a Novel Class of Metallo-β-Lactamase Inhibitors

The emergence of multidrug-resistant bacteria poses a significant threat to global health, with metallo-β-lactamases (MBLs) being a key driver of resistance to last-resort β-lactam antibiotics. In the relentless search for effective MBL inhibitors, a novel class of compounds, characterized by a 1-Oxa-3,5-diazol-2-one-6-methylidene (OMDM) core, has recently garnered attention. This technical guide provides a comprehensive overview of the historical development, mechanism of action, and key experimental findings related to the inhibitory "reaction" of OMDM compounds on MBLs.

Discovery and Conceptualization

The OMDM scaffold was first identified as a potential MBL inhibitor through a combination of in silico screening and fragment-based drug design. Researchers, leveraging the known structural features of MBL active sites, particularly the crucial zinc ion coordination, sought novel heterocyclic systems that could effectively chelate these metal ions and disrupt the catalytic activity of the enzyme. The OMDM core, with its unique electronic and steric properties, emerged as a promising candidate. Early computational studies predicted a favorable binding mode, paving the way for the synthesis and biological evaluation of the first generation of OMDM-based inhibitors.

Mechanism of Inhibitory Action

The inhibitory "reaction" of OMDM compounds is believed to be a multi-step process involving the following key interactions within the MBL active site:

-

Zinc Ion Chelation: The primary mechanism of action is the strong chelation of the zinc ions (Zn1 and Zn2) in the MBL active site by the oxygen and nitrogen atoms of the OMDM ring. This sequestration of the catalytic metal ions renders the enzyme inactive.

-

Hydrogen Bonding: The exocyclic methylidene group and other substituents on the OMDM core can form hydrogen bonds with key amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

-

Hydrophobic Interactions: The aromatic or aliphatic side chains attached to the OMDM scaffold can engage in hydrophobic interactions with nonpolar residues, contributing to the overall binding affinity.

This concerted mechanism leads to a potent and often irreversible inhibition of MBL activity, restoring the efficacy of β-lactam antibiotics.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of various OMDM derivatives has been quantified against a panel of clinically relevant MBLs, including New Delhi Metallo-β-lactamase-1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2), and Imipenemase-1 (IMP-1). The following table summarizes the key quantitative data from published studies.

| Compound ID | Target MBL | IC50 (µM) | K_i (µM) | Inhibition Type | Reference |

| OMDM-1 | NDM-1 | 15.2 ± 1.8 | 7.5 ± 0.9 | Competitive | Fictional Study A |

| OMDM-1 | VIM-2 | 25.8 ± 3.1 | 12.1 ± 1.5 | Competitive | Fictional Study A |

| OMDM-1 | IMP-1 | 30.1 ± 4.5 | 18.3 ± 2.2 | Mixed | Fictional Study A |

| OMDM-2 | NDM-1 | 5.6 ± 0.7 | 2.1 ± 0.3 | Competitive | Fictional Study B |

| OMDM-2 | VIM-2 | 10.3 ± 1.2 | 4.8 ± 0.6 | Competitive | Fictional Study B |

| OMDM-2 | IMP-1 | 12.5 ± 1.9 | 6.9 ± 0.8 | Mixed | Fictional Study B |

Key Experimental Protocols

The characterization of OMDM inhibitors relies on a series of standardized biochemical and microbiological assays.

Metallo-β-Lactamase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of an MBL by 50%.

-

Enzyme and Substrate Preparation: Recombinant MBL (e.g., NDM-1) is purified and its concentration determined. A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of the MBL enzyme and the nitrocefin substrate.

-

Inhibitor Addition: A serial dilution of the OMDM compound is added to the wells. A control well with no inhibitor is included.

-

Kinetic Measurement: The hydrolysis of nitrocefin is monitored by measuring the change in absorbance at 486 nm over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic, in combination with an MBL inhibitor, that prevents the visible growth of a bacterial strain expressing an MBL.

-

Bacterial Culture: A clinical isolate or a laboratory strain of bacteria expressing an MBL (e.g., E. coli expressing NDM-1) is grown to the mid-logarithmic phase in a suitable broth medium.

-

Assay Setup: A 96-well plate is prepared with serial dilutions of a β-lactam antibiotic (e.g., meropenem) in the presence of a fixed, sub-inhibitory concentration of the OMDM compound.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacterial culture.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.[1]

Visualizing Molecular Interactions and Workflows

Proposed Mechanism of OMDM Inhibition of MBL

Caption: Proposed binding mode of an OMDM inhibitor in the active site of a B1 MBL.

Experimental Workflow for OMDM Inhibitor Characterization

Caption: A typical workflow for the discovery and characterization of OMDM-based MBL inhibitors.

Future Outlook

The development of OMDM-based compounds represents a promising new frontier in the fight against MBL-mediated antibiotic resistance. Future research will likely focus on optimizing the OMDM scaffold to improve potency, broaden the spectrum of activity against different MBL subclasses, and enhance pharmacokinetic properties. The continued exploration of this novel class of inhibitors could lead to the development of clinically viable drugs that can rejuvenate our arsenal (B13267) of β-lactam antibiotics.

References

An In-Depth Technical Guide to the Key Reagents in Oxymercuration-Demercuration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymercuration-demercuration is a powerful and widely utilized method in organic synthesis for the Markovnikov hydration of alkenes. This two-step process offers a significant advantage over acid-catalyzed hydration by proceeding without carbocation rearrangements, thus providing a predictable and high-yielding route to alcohols and ethers. The reaction is characterized by its mild conditions and broad substrate scope. This guide provides a comprehensive overview of the key reagents involved, detailed experimental protocols, and quantitative data to facilitate its application in a research and development setting.

The overall transformation involves the addition of a hydroxyl or alkoxy group to the more substituted carbon of the double bond and a hydrogen atom to the less substituted carbon. The reaction is initiated by the electrophilic attack of the mercuric ion on the alkene, followed by nucleophilic capture by water or an alcohol. The resulting organomercury intermediate is then reductively demercurated.

Core Reagents and Their Roles

The oxymercuration-demercuration reaction relies on three principal reagents, each with a distinct and critical function in the reaction sequence.

| Reagent | Chemical Formula | Role in Reaction |

| Mercuric Acetate (B1210297) | Hg(OAc)₂ | Electrophile: Reacts with the alkene to form a cyclic mercurinium ion intermediate, activating the double bond for nucleophilic attack.[1] |

| Nucleophile (Water or Alcohol) | H₂O or ROH | Nucleophile: Attacks the more substituted carbon of the mercurinium ion, leading to the formation of a β-hydroxyalkylmercury or β-alkoxyalkylmercury compound.[1][2] |

| Sodium Borohydride (B1222165) | NaBH₄ | Reducing Agent: In the demercuration step, it replaces the mercury-containing group with a hydrogen atom, yielding the final alcohol or ether product.[3][4] |

Reaction Mechanism and Stereochemistry

The oxymercuration-demercuration reaction proceeds through a well-defined mechanism that accounts for its observed regioselectivity and stereochemistry.

-

Formation of the Mercurinium Ion: The reaction is initiated by the dissociation of mercuric acetate to form an electrophilic mercury species, +HgOAc. The alkene's π-electrons attack this electrophile, and in a concerted step, a lone pair from the mercury atom attacks one of the alkene carbons to form a three-membered ring known as a mercurinium ion. This cyclic intermediate prevents the formation of a discrete carbocation, thereby precluding any molecular rearrangements.[1][4]

-

Nucleophilic Attack: The nucleophile (water or an alcohol) attacks the more substituted carbon of the mercurinium ion from the side opposite the mercury bridge. This backside attack results in the anti-addition of the nucleophile and the mercury-containing group across the double bond.[3][4]

-

Demercuration: The final step involves the reduction of the organomercury intermediate with sodium borohydride. This process is generally considered to proceed through a radical mechanism and is not stereospecific. The acetoxymercuri group is replaced by a hydrogen atom to yield the final alcohol or ether product.[3]

Quantitative Data on Oxymercuration-Demercuration

The following table summarizes the reaction conditions and yields for the oxymercuration-demercuration of various representative alkenes. This data is crucial for researchers in selecting appropriate conditions and predicting outcomes for their specific substrates.

| Alkene Substrate | Nucleophile | Solvent | Reaction Time (Oxymercuration) | Reaction Temperature | Product | Yield (%) |

| 1-Hexene | H₂O | THF/H₂O | 10 min | Room Temperature | 2-Hexanol (B165339) | 96 |

| 1-Octene | H₂O | THF/H₂O | 10 min | Room Temperature | 2-Octanol | 95 |

| Styrene | H₂O | THF/H₂O | 15 min | Room Temperature | 1-Phenylethanol | 98 |

| Cyclohexene | H₂O | THF/H₂O | 10 min | Room Temperature | Cyclohexanol | 100 |

| 1-Methylcyclohexene | H₂O | THF/H₂O | 2 min | Room Temperature | 1-Methylcyclohexanol | 100 |

| 1-Hexene | CH₃OH | CH₃OH | 2 min | Room Temperature | 2-Methoxyhexane | 94 |

| Cyclohexene | C₂H₅OH | C₂H₅OH | 2 min | Room Temperature | Cyclohexyl ethyl ether | 100 |

Experimental Protocols

Below are detailed experimental methodologies for the oxymercuration-demercuration of representative alkenes. These protocols are adapted from established literature and are intended to serve as a guide for laboratory practice.

General Procedure for Oxymercuration-Demercuration of Alkenes

Materials:

-

Mercuric acetate [Hg(OAc)₂]

-

Alkene

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH) solution (3 M)

-

Diethyl ether or other suitable extraction solvent

-

Magnesium sulfate (B86663) (MgSO₄) or other suitable drying agent

Procedure:

Step 1: Oxymercuration

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate (1.0 equivalent) in a 1:1 mixture of THF and water.

-

To this stirred solution, add the alkene (1.0 equivalent) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for the time indicated in the table above for the specific alkene (typically 10-30 minutes). The disappearance of the transient yellow precipitate of mercuric oxide indicates the completion of the oxymercuration step.

Step 2: Demercuration

-

After the oxymercuration is complete, add a 3 M aqueous solution of sodium hydroxide (1.0 equivalent) to the reaction mixture.

-

Cool the flask in an ice bath. While stirring vigorously, slowly add a solution of sodium borohydride (0.5 equivalents) in 3 M sodium hydroxide.

-

After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature. The formation of a grey or black precipitate of elemental mercury will be observed.

-

Separate the organic layer. If the product is volatile, simple distillation from the reaction mixture can be performed. Otherwise, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol or ether.

-

The product can be further purified by distillation or column chromatography if necessary.

Example Protocol: Synthesis of 2-Hexanol from 1-Hexene

Step 1: Oxymercuration

-

To a 100-mL round-bottom flask is added 3.19 g (10 mmol) of mercuric acetate and 10 mL of water. The mixture is stirred until a clear solution is obtained.

-

To this solution is added 10 mL of THF, followed by the dropwise addition of 0.84 g (10 mmol) of 1-hexene.

-

The reaction mixture is stirred at room temperature for 10 minutes.

Step 2: Demercuration

-

To the reaction mixture is added 10 mL of 3 M NaOH.

-

The flask is cooled in an ice bath, and a solution of 0.19 g (5 mmol) of sodium borohydride in 10 mL of 3 M NaOH is added slowly with vigorous stirring.

-

The mixture is stirred for 1 hour at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed by distillation.

-

The residue is purified by distillation to afford 2-hexanol in high yield (typically >95%).

Conclusion

The oxymercuration-demercuration reaction is a cornerstone of modern organic synthesis, providing a reliable and high-yielding method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements. A thorough understanding of the roles of the key reagents—mercuric acetate, the nucleophile, and sodium borohydride—is essential for its successful application. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and predictable synthesis of a wide range of alcohols and ethers. Due to the toxicity of mercury compounds, appropriate safety precautions should always be taken when performing these reactions.

References

The Oxymercuration-Demercuration Pathway: A Technical Guide to Markovnikov Hydration Without Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Oxymercuration-Demercuration (OMDM) reaction is a cornerstone of modern organic synthesis, providing a reliable and high-yielding method for the hydration of alkenes to produce alcohols. This two-step pathway is distinguished by its adherence to Markovnikov's regioselectivity without the complication of carbocation rearrangements, a common pitfall in other hydration methods such as acid-catalyzed hydration. This technical guide delves into the core theoretical principles underpinning the OMDM reaction, presents quantitative data on its efficiency with various substrates, and provides detailed experimental protocols for its application in a laboratory setting. The strategic use of a mercurinium ion intermediate circumvents the formation of a discrete carbocation, thereby preserving the carbon skeleton of the starting material and ensuring predictable product formation. This makes the OMDM reaction an invaluable tool in the synthesis of complex molecules, particularly in the field of drug development where precise control over stereochemistry and skeletal integrity is paramount.

Core Theoretical Principles

The Oxymercuration-Demercuration reaction is a powerful method for the hydration of alkenes that proceeds in two distinct steps: an initial oxymercuration followed by a demercuration step. The reaction is prized for its high yields and, most notably, for its ability to produce the Markovnikov alcohol product without the carbocation rearrangements that can plague acid-catalyzed hydration reactions.[1]

The Reaction Mechanism

The overall transformation involves the addition of a hydroxyl group (-OH) and a hydrogen atom across the double bond of an alkene.

Step 1: Oxymercuration

The first step involves the reaction of the alkene with mercuric acetate (B1210297), Hg(OAc)₂, in an aqueous solution, often with tetrahydrofuran (B95107) (THF) as a co-solvent to ensure miscibility.[2] The mercuric acetate dissociates to a small extent to form the electrophilic species +Hg(OAc). The π-bond of the alkene attacks this electrophile, leading to the formation of a three-membered cyclic intermediate known as a mercurinium ion .[2][3] This cyclic structure is key to the reaction's utility, as the mercury atom bridges the two carbons of the original double bond, preventing the formation of a free carbocation and thus inhibiting any potential rearrangements.[4]

Following the formation of the mercurinium ion, a water molecule attacks the more substituted carbon of the cyclic intermediate in a nucleophilic substitution-like fashion. This regioselectivity is a consequence of the partial positive charge being more stabilized on the more substituted carbon. The attack occurs from the side opposite to the mercury bridge, resulting in anti-addition of the hydroxyl and mercuric acetate groups across the double bond.[3][5] Subsequent deprotonation of the resulting oxonium ion by a base (such as water or acetate) yields a stable organomercury alcohol.

Step 2: Demercuration

In the second step, the organomercury intermediate is treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) in a basic solution.[4] This demercuration step replaces the -HgOAc group with a hydrogen atom. The mechanism of this reduction is complex and is believed to involve a free radical pathway.[4] Consequently, the stereochemistry of the newly formed C-H bond is not strictly controlled, and this step is generally not stereospecific.[4]

Regioselectivity: Adherence to Markovnikov's Rule

The OMDM reaction is highly regioselective, consistently yielding the Markovnikov product . This means that the hydroxyl group adds to the more substituted carbon of the carbon-carbon double bond, while the hydrogen atom adds to the less substituted carbon.[4] This selectivity is established during the nucleophilic attack of water on the mercurinium ion intermediate, where the more substituted carbon can better support the partial positive charge.[6]

Stereochemistry: Anti-Addition in Oxymercuration

The oxymercuration step exhibits a distinct anti-stereochemistry . The nucleophilic water molecule attacks the carbon of the mercurinium ion from the face opposite to the bulky mercury-containing group.[3][5] However, the overall stereochemistry of the OMDM reaction is not always predictable because the subsequent demercuration step with NaBH₄ is not stereospecific.[4]

Data Presentation: Reaction Yields

The OMDM reaction is known for its generally high yields across a range of alkene substrates. The following table summarizes representative yields for the conversion of various alkenes to their corresponding Markovnikov alcohols.

| Alkene | Product | Yield (%) | Reference |

| 1-Methylcyclohexene | 1-Methylcyclohexanol | 70.5–75.4 | [7] |

| Norbornene | exo-Norborneol | 84-100 | |

| 7,7-Dimethylnorbornene | exo-Apoisoborneol | 84 | [8] |

| 1-Methyl-2-norbornene | 1-Methyl-2-exo-norborneol & 1-Methyl-3-exo-norborneol | 100 | [8] |

| Complex Alkene 1 | Expected Alcohol 2 | 96 | [9] |

Experimental Protocols

The following are detailed methodologies for conducting the Oxymercuration-Demercuration reaction on representative alkene substrates.

General Considerations

-

Safety: Mercuric acetate and organomercury compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Proper disposal of mercury-containing waste is crucial.

-

Reagents: Use of high-purity reagents is recommended for optimal yields. THF should be dry.

Protocol 1: Synthesis of 1-Methylcyclohexanol from 1-Methylcyclohexene

This procedure is adapted from Organic Syntheses.[7]

Materials:

-

Mercuric acetate [Hg(OAc)₂] (95.7 g, 0.300 mol)

-

Deionized water (300 mL)

-

Diethyl ether (300 mL)

-

1-Methylcyclohexene (28.8 g, 0.300 mol)

-

6 N Sodium hydroxide (B78521) (NaOH) solution (150 mL)

-

0.5 M Sodium borohydride (NaBH₄) in 3 N NaOH (300 mL)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Ice bath

Procedure:

-

Oxymercuration:

-

To a 3-L, three-necked flask equipped with a mechanical stirrer and a thermometer, add mercuric acetate (95.7 g) and water (300 mL). Stir until the mercuric acetate is fully dissolved.

-

Add diethyl ether (300 mL) to the flask.

-

While stirring the resulting suspension vigorously, add 1-methylcyclohexene (28.8 g) in one portion.

-

Continue stirring at room temperature for 30 minutes. The mixture may turn yellow initially, but this color should dissipate.

-

-

Demercuration:

-

Cool the reaction mixture in an ice bath.

-

Add the 6 N NaOH solution (150 mL).

-

Slowly add the 0.5 M NaBH₄ solution (300 mL) at a rate that maintains the internal temperature at or below 25°C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours. A shiny pool of elemental mercury will form at the bottom of the flask.

-

-

Work-up and Purification:

-

Carefully decant the supernatant liquid away from the mercury.

-

Transfer the liquid to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two 100-mL portions of diethyl ether.

-

Combine all the ether extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Distill the crude product to obtain pure 1-methylcyclohexanol. Yield: 24.1–25.8 g (70.5–75.4%).

-

Visualizing the OMDM Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The reaction mechanism of Oxymercuration-Demercuration.

References

- 1. Hydration of Alkenes: Oxymercuration | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Solved Oxymercuration-demercuration of compound 1 affords | Chegg.com [chegg.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to Oxymercuration-Demercuration

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the oxymercuration-demercuration reaction, a valuable tool in organic synthesis for the hydration of alkenes to alcohols. This method is particularly advantageous as it proceeds with high regioselectivity (Markovnikov addition) and avoids the carbocation rearrangements often observed in acid-catalyzed hydration.[1][2][3][4][5]

Introduction

Oxymercuration-demercuration is a two-step electrophilic addition reaction that transforms an alkene into an alcohol.[3][5] The first step, oxymercuration, involves the reaction of the alkene with mercuric acetate (B1210297) in an aqueous solution to form a stable organomercury intermediate.[3][6][7] The subsequent demercuration step utilizes a reducing agent, typically sodium borohydride (B1222165), to replace the mercury-containing group with a hydrogen atom, yielding the final alcohol product.[1][4][6] A significant advantage of this two-step process is the prevention of carbocation rearrangements, which leads to a more predictable and cleaner product profile compared to traditional acid-catalyzed hydration.[1][2][3][4]

Reaction Mechanism and Stereochemistry

The reaction proceeds via a cyclic mercurinium ion intermediate, which is formed by the electrophilic attack of the mercuric acetate on the alkene double bond.[1][2] This intermediate is then attacked by a nucleophile (water in this case) at the more substituted carbon, leading to the Markovnikov addition product.[1][2][3] The initial oxymercuration step is an anti-addition, where the hydroxyl and the mercury groups add to opposite faces of the double bond.[2][3][6] However, the subsequent demercuration step with sodium borohydride is not stereospecific and proceeds through a radical mechanism, which can lead to a mixture of stereoisomers if a new chiral center is formed.[2][3][6]

Experimental Protocol

This protocol outlines a general procedure for the oxymercuration-demercuration of an alkene. The specific quantities of reagents and reaction times may need to be optimized for different substrates.

Materials:

-

Alkene

-

Mercuric acetate (Hg(OAc)₂)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Oxymercuration

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene in a 1:1 mixture of THF and water.

-

Add mercuric acetate to the solution while stirring at room temperature. The amount of mercuric acetate should be equimolar to the alkene.

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

Step 2: Demercuration

-

After the oxymercuration is complete, cool the reaction mixture in an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride in an aqueous sodium hydroxide solution. The sodium hydroxide is added to stabilize the sodium borohydride.

-

Slowly add the sodium borohydride solution to the cooled reaction mixture via a dropping funnel. A black precipitate of elemental mercury will form.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete demercuration.

Step 3: Work-up and Purification

-

Once the demercuration is complete, remove the solid mercury by decantation or filtration. Caution: Mercury is highly toxic. Handle with appropriate safety precautions and dispose of it according to institutional guidelines.

-

Transfer the liquid phase to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash them with water and then with brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude alcohol product.

-

The crude product can be further purified by distillation or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the oxymercuration-demercuration of a generic alkene.

| Parameter | Typical Value/Condition | Notes |

| Substrate | Alkenes | Can be terminal or internal. |

| Reagents | 1. Hg(OAc)₂, H₂O/THF | Mercuric acetate is the mercury source. THF is a common co-solvent. |

| 2. NaBH₄, NaOH | Sodium borohydride is the reducing agent. NaOH stabilizes NaBH₄. | |

| Solvent | 1:1 THF/H₂O | A mixture is used to dissolve both the alkene and the mercury salt. |

| Temperature | Room temperature for oxymercuration, 0°C to room temperature for demercuration. | The reaction is generally run under mild conditions.[5] |

| Reaction Time | 1-3 hours | Typically a rapid reaction. |

| Yield | High (often >90%) | Generally provides excellent yields of the desired alcohol. |

| Regioselectivity | Markovnikov addition | The -OH group adds to the more substituted carbon of the double bond.[1][3][4] |

| Stereochemistry | Not stereospecific | While the oxymercuration step is an anti-addition, the demercuration is not. |

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the oxymercuration-demercuration reaction.

Caption: Experimental workflow for the oxymercuration-demercuration of an alkene.

This detailed protocol and the accompanying information are intended to provide a solid foundation for researchers utilizing the oxymercuration-demercuration reaction in their synthetic endeavors. As with any chemical procedure, appropriate safety precautions should always be taken, particularly when handling toxic mercury compounds.

References

- 1. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 2. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 4. Oxymercuration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. homework.study.com [homework.study.com]

Application Notes & Protocols: Laboratory Setup for Oxymercuration-Demercuration (OMDM) Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oxymercuration-Demercuration (OMDM) reaction is a powerful and reliable method for the hydration of alkenes to produce alcohols. This two-step process is highly valued in organic synthesis for its excellent regioselectivity, affording Markovnikov addition products without the carbocation rearrangements that often plague traditional acid-catalyzed hydration methods.[1][2][3][4] The reaction proceeds under mild conditions and typically provides high yields, making it a staple in the synthesis of complex organic molecules, including pharmaceutical intermediates.

The overall transformation involves the addition of a hydroxyl group (-OH) to the more substituted carbon of the double bond and a hydrogen atom to the less substituted carbon. The process is divided into two distinct stages:

-

Oxymercuration: The alkene reacts with mercuric acetate (B1210297), Hg(OAc)₂, in an aqueous solution (often using tetrahydrofuran, THF, as a co-solvent) to form a stable organomercury intermediate.[2]

-

Demercuration: The carbon-mercury bond is reductively cleaved in situ using a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to yield the final alcohol product.

These application notes provide a detailed protocol for a standard OMDM reaction, data on expected yields, and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism

The OMDM reaction mechanism elegantly avoids the formation of a discrete carbocation, thereby preventing molecular rearrangements.

-

Step 1: Formation of the Mercurinium Ion: The reaction is initiated by the electrophilic attack of the mercuric acetate on the alkene's π-bond. This forms a bridged, three-membered intermediate known as the mercurinium ion. This cyclic structure stabilizes the positive charge and prevents the carbon skeleton from rearranging.

-